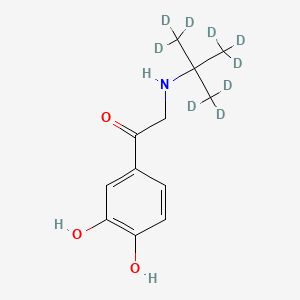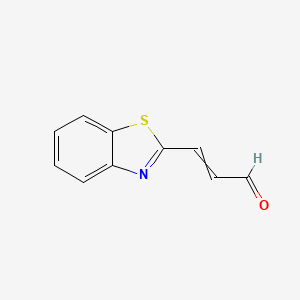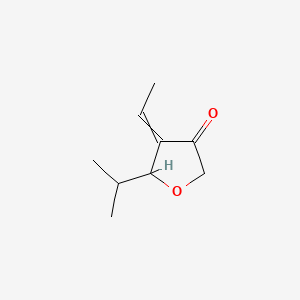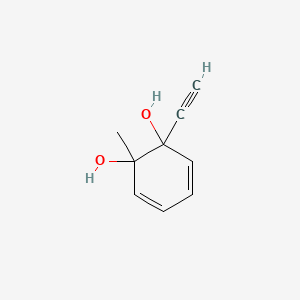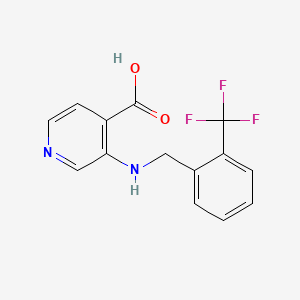
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the reaction of 2-trifluoromethylbenzylamine with isonicotinic acid under specific conditions. One method involves heating 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile, followed by extraction and purification steps .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid: Similar structure but different functional groups.
2-Amino-3-(trifluoromethyl)benzoic Acid: Another compound with a trifluoromethyl group but different core structure.
Uniqueness
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .
特性
分子式 |
C14H11F3N2O2 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC名 |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChIキー |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


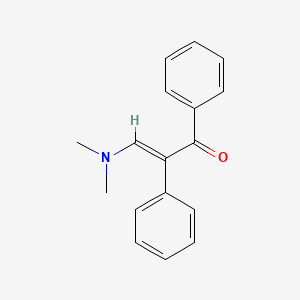
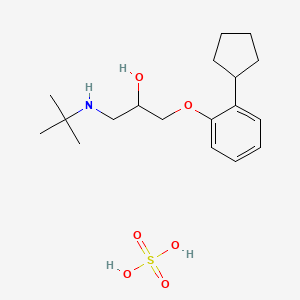
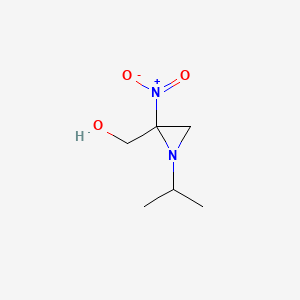





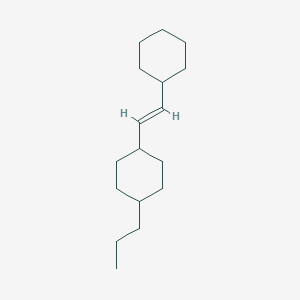
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
